molecular formula C20H30Cl2N2O4S B1197863 (+/-)-trans-U-50488 methanesulfonate salt CAS No. 83913-06-8

(+/-)-trans-U-50488 methanesulfonate salt

Cat. No. B1197863
CAS RN: 83913-06-8
M. Wt: 465.4 g/mol
InChI Key: OJPHNZCUXUUVKU-JAXOOIEVSA-N
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Description

Molecular Structure Analysis

The molecular structure of methanesulfonic acid sodium salt, a type of methanesulfonate salt, is represented by the linear formula CH3SO3Na . The molecular weight is 118.09 .


Chemical Reactions Analysis

Methanesulfonic acid can dissolve a wide range of metal salts, many of them in significantly higher concentrations than in hydrochloric acid (HCl) or sulfuric acid (H2SO4) . Methanesulfonate salts have a much higher solubility in water than sulfate salts . Methanesulfonate salts can react with metal halides to form new methanesulfonate salts .


Physical And Chemical Properties Analysis

Methanesulfonic acid, from which methanesulfonate salts are derived, is a clear, colorless liquid . It has a density of 1.48 g/cm3, a melting point of 17 to 19 °C, and a boiling point of 167 °C at 10 mmHg . It is miscible with water and miscible with methanol, diethyl ether . It is immiscible with hexane .

Scientific Research Applications

  • Neuroprotection and Edema Prevention : U-50488H, the methanesulfonate salt of U-50488, has been shown to prevent ischemia-induced cerebral edema in rats. Its effect is associated with plasma osmolarity changes due to its action as a kappa opioid receptor agonist (Silvia et al., 1987).

  • Behavioral and Mood Effects : In research on rats, females showed less sensitivity than males to the depressive-like effects of U-50488, a kappa opioid receptor agonist. This highlights the potential gender differences in the response to this compound and its relevance in studying mood disorders and addiction (Russell et al., 2014).

  • Memory Improvement : U-50488H has demonstrated potential in improving memory deficiency in mice exposed to carbon monoxide. This suggests its application in treating cognitive impairments resulting from environmental factors (Hiramatsu et al., 1996).

  • Impact on Aerosol and Atmospheric Chemistry : Methanesulfonate, a key component of marine aerosols, influences the cloud condensation nucleation activity of sea salt aerosol. This is significant for understanding the role of marine aerosols in climate and atmospheric processes (Tang et al., 2019).

  • Environmental Applications : Methanesulfonic acid and its salts, including methanesulfonate, have been found to be environmentally friendly for use in electrochemical processes due to their solubility, conductivity, and low toxicity. This makes them ideal for applications in metal processing and electroplating (Gernon et al., 1999).

  • Photoprotection in Retinal Damage : Methanesulfonic acid sodium salt has shown effectiveness in protecting against light-induced retinopathy in mice, indicating its potential in treating or preventing retinal damage caused by light exposure (Wang et al., 2012).

Safety and Hazards

Methanesulfonate salts can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray, washing hands thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and storing locked up .

properties

IUPAC Name

2-(3,4-dichlorophenyl)-N-methyl-N-[(1R,2R)-2-pyrrolidin-1-ylcyclohexyl]acetamide;methanesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26Cl2N2O.CH4O3S/c1-22(19(24)13-14-8-9-15(20)16(21)12-14)17-6-2-3-7-18(17)23-10-4-5-11-23;1-5(2,3)4/h8-9,12,17-18H,2-7,10-11,13H2,1H3;1H3,(H,2,3,4)/t17-,18-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJPHNZCUXUUVKU-JAXOOIEVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCCCC1N2CCCC2)C(=O)CC3=CC(=C(C=C3)Cl)Cl.CS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN([C@@H]1CCCC[C@H]1N2CCCC2)C(=O)CC3=CC(=C(C=C3)Cl)Cl.CS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30Cl2N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301004058
Record name 2-(3,4-dichlorophenyl)-N-methyl-N-[(1R,2R)-2-pyrrolidin-1-ylcyclohexyl]acetamide;methanesulfonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301004058
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

465.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

83913-06-8
Record name rel-3,4-Dichloro-N-methyl-N-[(1R,2R)-2-(1-pyrrolidinyl)cyclohexyl]benzeneacetamide methanesulfonate (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=83913-06-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzeneacetamide, 3,4-dichloro-N-methyl-N-(2-(1-pyrrolidinyl)cyclohexyl)-, trans-(+-)-, monomethanesulfonate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083913068
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(3,4-dichlorophenyl)-N-methyl-N-[(1R,2R)-2-pyrrolidin-1-ylcyclohexyl]acetamide;methanesulfonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301004058
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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